molecular formula C28H37FO10 B13862301 Desoximetasone 21-Glucuronide

Desoximetasone 21-Glucuronide

Cat. No.: B13862301
M. Wt: 552.6 g/mol
InChI Key: WMAFIWHCIJUYJX-RYCVOVQASA-N
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Description

Desoximetasone 21-Glucuronide is a glucocorticoid metabolite derived from desoximetasone, a synthetic corticosteroid. This compound is primarily known for its anti-inflammatory and immunosuppressive properties, making it a valuable agent in the treatment of various dermatological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desoximetasone 21-Glucuronide involves the glucuronidation of desoximetasone. This process typically requires the presence of glucuronic acid and specific enzymes or catalysts to facilitate the conjugation reaction. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors that maintain the necessary conditions for glucuronidation. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and substrate concentration to achieve consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions: Desoximetasone 21-Glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This reaction involves the addition of glucuronic acid to the parent compound, desoximetasone .

Common Reagents and Conditions:

Major Products: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .

Mechanism of Action

The mechanism of action of Desoximetasone 21-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound translocates into the cell nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H37FO10

Molecular Weight

552.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H37FO10/c1-12-8-16-15-5-4-13-9-14(30)6-7-27(13,3)28(15,29)18(32)10-26(16,2)19(12)17(31)11-38-25-22(35)20(33)21(34)23(39-25)24(36)37/h6-7,9,12,15-16,18-23,25,32-35H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,18+,19-,20+,21+,22-,23+,25-,26+,27+,28+/m1/s1

InChI Key

WMAFIWHCIJUYJX-RYCVOVQASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)F)C

Origin of Product

United States

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